molecular formula C9H8N2O2 B1344622 2,3-Dimethyl-4-nitrobenzonitrile CAS No. 52962-97-7

2,3-Dimethyl-4-nitrobenzonitrile

Cat. No.: B1344622
CAS No.: 52962-97-7
M. Wt: 176.17 g/mol
InChI Key: UCGNNMMSNHKPDW-UHFFFAOYSA-N
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Description

2,3-Dimethyl-4-nitrobenzonitrile is an aromatic organic compound with the molecular formula C9H8N2O2. It is characterized by the presence of two methyl groups, a nitro group, and a nitrile group attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-4-nitrobenzonitrile can be synthesized through the nitration of 2,3-dimethylbenzonitrile. The nitration process typically involves the use of nitric acid and acetic anhydride as reagents. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Scientific Research Applications

2,3-Dimethyl-4-nitrobenzonitrile is a nitroaromatic compound with a molecular formula of C9H8N2O2C_9H_8N_2O_2. It features a nitro group (NO2NO_2) and a cyano group (CNCN) attached to a benzene ring, which also has two methyl groups (CH3CH_3) at the 2 and 3 positions. This compound is known for its stability and potential applications in various chemical processes.

Synthesis Method

  • A synthesis method of 2,3-Dimethyl-4-nitropyridine-N-oxide involves mixing 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution .
  • The sulfuric acid solution of potassium nitrate is added dropwise to the mixed solution under the condition that the temperature ranges from -10°C to 20°C .
  • After the dropwise addition, the mixture reacts under the condition that the temperature ranges from 80°C to 120°C .
  • Potassium nitrate is used as a nitration reagent to replace thickened nitric acid or fuming nitric acid, which shortens the reaction time and reduces environmental pollution .

Chemical Behavior

The chemical behavior of this compound can be characterized by several types of reactions:

  • Reduction: The nitro group (NO2NO_2) can be reduced to an amino group (NH2NH_2), forming 2,3-dimethyl-4-aminobenzonitrile. This is often achieved through catalytic hydrogenation or using reducing agents. For example, a metal-free method has been developed for the chemoselective reduction of aromatic nitro compounds .
  • Nitrile Hydrolysis: The cyano group (CNCN) can be hydrolyzed to a carboxylic acid group (COOHCOOH), yielding 2,3-dimethyl-4-nitrobenzoic acid. This reaction typically requires strong acids or bases.
  • Electrophilic Aromatic Substitution: The benzene ring can undergo further electrophilic substitution reactions, depending on the directing effects of the methyl, nitro, and cyano groups.
  • Reactions Involving Methyl Groups: The methyl groups (CH3CH_3) can be involved in reactions such as oxidation or halogenation under specific conditions.

Applications

This compound has several potential applications:

  • Pharmaceutical Intermediates: It can be used as an intermediate in the synthesis of various pharmaceutical compounds.
  • Agrochemicals: It may serve as a building block in the production of agrochemicals.
  • Dyes and Pigments: The compound could be employed in the synthesis of dyes or pigments.
  • Research Chemicals: It is also used as a research chemical in various scientific investigations.

Safety Information

Biological Activity

2,3-Dimethyl-4-nitrobenzonitrile (CAS No. 52962-97-7) is an aromatic nitrile compound notable for its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with two methyl groups at the 2 and 3 positions, a nitro group at the 4 position, and a cyano group at the 1 position. Its molecular formula is C9H8N2O2C_9H_8N_2O_2, and it is classified as a nitroaromatic compound. The presence of the nitro group significantly influences its chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Nitroaromatic compounds are known for their antimicrobial effects. Studies have shown that similar compounds can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections .
  • Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which can be attributed to the nitro group’s ability to interact with biological molecules involved in inflammatory pathways .
  • Potential Toxicity : As with many nitroaromatic compounds, there are concerns regarding toxicity and mutagenicity. Research has highlighted the need for careful evaluation of these compounds in terms of their safety profiles .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Electrophilic Aromatic Substitution : This method involves the introduction of nitro and cyano groups onto the benzene ring.
  • Nitration Reactions : Controlled nitration can yield the desired nitro-substituted product under specific conditions.

Antimicrobial Activity

In a study examining the antimicrobial properties of various nitroaromatic compounds, this compound was tested against several bacterial strains. The results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory activity of nitro-substituted benzonitriles. It was found that this compound inhibited inducible nitric oxide synthase (iNOS) activity in vitro, suggesting its potential as an anti-inflammatory agent . The compound's mechanism appears to involve modulation of pro-inflammatory cytokines such as TNF-α and IL-1β.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaNotable Features
3-Methyl-4-nitrobenzonitrileC₈H₆N₂O₂Lacks one methyl group compared to 2,3-Dimethyl.
4-NitrobenzonitrileC₇H₄N₂O₂Simpler structure; no methyl substituents.
5-NitrobenzonitrileC₇H₄N₂O₂Different reactivity due to nitro group position.
3-Amino-4-nitrobenzonitrileC₈H₈N₄O₂Contains an amino group; alters biological activity.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for confirming the structure of 2,3-Dimethyl-4-nitrobenzonitrile?

  • Methodological Answer : Combine NMR (¹H/¹³C) to identify methyl and nitrile groups, IR spectroscopy to confirm nitrile (C≡N stretch ~2220 cm⁻¹) and nitro (asymmetric NO₂ stretch ~1520 cm⁻¹) functionalities , and mass spectrometry for molecular ion validation. Cross-reference experimental data with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments . For crystalline samples, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation .

Q. What safety protocols are critical when handling nitro-substituted benzonitriles like this compound?

  • Methodological Answer : Use PPE (nitrile gloves, lab coats, face shields) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors . Store in airtight containers at 0–6°C to minimize decomposition . Dispose of waste via approved facilities, avoiding environmental release . Monitor for respiratory irritation or toxicity using protocols aligned with 4-nitrobenzonitrile safety guidelines .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize this compound with high regioselectivity?

  • Methodological Answer : Use directed ortho-metallation (DoM) strategies: Protect the nitrile group with a boronic ester to prevent undesired side reactions during nitration . Employ low-temperature nitration (HNO₃/H₂SO₄ at 0–5°C) to control nitro group placement. Monitor reaction progress via TLC and HPLC to isolate intermediates. Compare yields under varying conditions (e.g., solvent polarity, acid concentration) to identify optimal parameters .

Q. How do steric effects from methyl groups influence the crystal packing and intermolecular interactions of this compound?

  • Methodological Answer : Analyze single-crystal X-ray data (refined via SHELXL) to map hydrogen-bonding networks and π-π stacking. Methyl groups at positions 2 and 3 introduce steric hindrance, reducing planarity and altering packing motifs. Calculate lattice energies using software like DASH or Mercury to quantify stabilization forces . Compare with analogs (e.g., 4-nitrobenzonitrile) to isolate steric contributions .

Q. How can discrepancies between experimental and computational vibrational spectra be resolved for nitroaromatic compounds?

  • Methodological Answer : Perform anharmonic frequency calculations (e.g., using Gaussian 16) to account for overtones and combination bands not captured in harmonic approximations. Validate IR peaks against high-resolution gas-phase data (e.g., NIST Chemistry WebBook ). For solid-state samples, consider environmental effects (e.g., crystal packing) by comparing experimental spectra with periodic DFT simulations .

Q. Data Contradiction Analysis

Q. What strategies address conflicting NMR data in structural elucidation of methyl-nitrobenzonitrile derivatives?

  • Methodological Answer :

  • Step 1 : Re-examine solvent effects (e.g., deuterated DMSO vs. CDCl₃) on chemical shifts.
  • Step 2 : Use 2D NMR (COSY, NOESY) to resolve overlapping peaks caused by methyl group coupling.
  • Step 3 : Cross-validate with dynamic NMR at variable temperatures to detect conformational exchange broadening .
  • Step 4 : Compare with crystallographic data to confirm substituent positions .

Q. Methodological Tables

Technique Application Key Parameters Reference
X-ray CrystallographyDefinitive structural confirmationSHELXL refinement, R-factor < 0.05
DFT CalculationsPredicting vibrational modes/reactivityB3LYP/6-311+G(d,p) basis set, solvent model
Directed MetallationRegioselective nitrationBoron protection, –78°C reaction temp

Q. Key Notes

  • Avoid reliance on commercial vendors (e.g., BenchChem) for analytical data; prioritize peer-reviewed methods .
  • For environmental compliance, adhere to EPA DSSTox guidelines for waste disposal .
  • Structural ambiguities require multi-technique validation to ensure reproducibility .

Properties

IUPAC Name

2,3-dimethyl-4-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-7(2)9(11(12)13)4-3-8(6)5-10/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGNNMMSNHKPDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629070
Record name 2,3-Dimethyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52962-97-7
Record name 2,3-Dimethyl-4-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium cyanide (2.26 g, 34.7 mmol) was added to a solution of 2,3-dimethyl-4-nitrophenyl trifluoromethane-sulfonate (5.20 g, 17.4 mmol) in tetrahydrofuran (21 ml) at room temperature, followed by deaeration. After tetrakistriphenylphosphine (1.00 g, 0.865 mmol) was added thereto, deaeration was conducted again and then the reaction was carried out under reflux conditions for 10 hours. A 0.5M-aqueous potassium hydrogensulfate solution and then water were added to the reaction solution, followed by extraction with ethyl acetate. The organic layer was dried over magnesium sulfate and distilled to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: n-hexane/chloroform) to obtain 2,3-dimethyl-4-nitrobenzonitrile (2.79 g, 90.9%).
Quantity
2.26 g
Type
reactant
Reaction Step One
Name
2,3-dimethyl-4-nitrophenyl trifluoromethane-sulfonate
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
[Compound]
Name
tetrakistriphenylphosphine
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 91981212
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2,3-Dimethyl-4-nitrobenzonitrile
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CID 91981212
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2,3-Dimethyl-4-nitrobenzonitrile
CID 91981212
CID 91981212
2,3-Dimethyl-4-nitrobenzonitrile
CID 91981212
CID 91981212
2,3-Dimethyl-4-nitrobenzonitrile
CID 91981212
CID 91981212
CID 91981212
2,3-Dimethyl-4-nitrobenzonitrile

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